2-Carboethoxy-3'-pyrrolidinomethyl benzophenone
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Overview
Description
2-Carboethoxy-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.41 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and a carboethoxy group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzophenone is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the pyrrolidinomethyl benzophenone intermediate.
Industrial Production Methods: In an industrial setting, the production of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
2-Carboethoxy-3’-pyrrolidinomethyl benzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
- 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone
- 3-(pyrrolidinomethyl)benzophenone
- 2-methyl-3’-pyrrolidinomethyl benzophenone
Comparison: 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the carboethoxy and pyrrolidinomethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research.
Properties
IUPAC Name |
ethyl 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDJANKCZWHGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643188 |
Source
|
Record name | Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-18-8 |
Source
|
Record name | Ethyl 2-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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